4-Acetoxy-3'-cyanobenzophenone
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Overview
Description
4-Acetoxy-3’-cyanobenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an acetoxy group at the 4-position and a cyano group at the 3’-position of the benzophenone core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3’-cyanobenzophenone typically involves the acetylation of 4-hydroxy-3’-cyanobenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation .
Industrial Production Methods: Industrial production of 4-Acetoxy-3’-cyanobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzophenones.
Scientific Research Applications
4-Acetoxy-3’-cyanobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The cyano group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
4-Hydroxy-3’-cyanobenzophenone: Lacks the acetoxy group but shares the cyano group.
4-Acetoxybenzophenone: Lacks the cyano group but shares the acetoxy group.
3’-Cyanobenzophenone: Lacks the acetoxy group but shares the cyano group.
Uniqueness: 4-Acetoxy-3’-cyanobenzophenone is unique due to the presence of both the acetoxy and cyano groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-7-5-13(6-8-15)16(19)14-4-2-3-12(9-14)10-17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTJMDPDFOYEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641703 |
Source
|
Record name | 4-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-54-4 |
Source
|
Record name | 3-[4-(Acetyloxy)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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